Diclomezine

Catalog No.
S597908
CAS No.
62865-36-5
M.F
C11H8Cl2N2O
M. Wt
255.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclomezine

CAS Number

62865-36-5

Product Name

Diclomezine

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16)

InChI Key

UWQMKVBQKFHLCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

Solubility

2.90e-06 M

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

Studying Gastrointestinal Motility

Diclomezine's ability to relax smooth muscle makes it a valuable tool in studying gastrointestinal motility, the movement of food and fluids through the digestive system. Researchers can use it to:

  • Measure intestinal transit time: By observing how long it takes for food or a marker to pass through the digestive system after administration of dicyclomine, researchers can gain insights into intestinal motility .
  • Investigate the effects of other drugs on gut motility: Dicyclomine can be used as a control to compare the effects of other medications on intestinal contractions, helping researchers understand their mechanism of action .

Understanding Irritable Bowel Syndrome (IBS)

Diclomezine has been used in research to investigate the pathophysiology of IBS, a chronic disorder characterized by abdominal pain, cramping, and altered bowel habits. While not considered a first-line treatment due to its side effects, studies have explored its effectiveness in alleviating IBS symptoms .

Investigating Anticholinergic Effects

Diclomezine acts as an anticholinergic agent, blocking the action of the neurotransmitter acetylcholine. This property makes it useful in research on the cholinergic system and its role in various physiological processes. Researchers can use it to:

  • Model anticholinergic side effects: Diclomezine can be used to induce symptoms like dry mouth, blurred vision, and urinary retention, helping researchers understand the potential side effects of other anticholinergic medications .
  • Study the role of acetylcholine in specific organs: By observing how diclomezine affects the function of different organs, researchers can gain insights into the role of acetylcholine in those systems.

Diclomezine is a chemical compound classified as a pyridazinone, specifically 6-(3,5-dichloro-4-methylphenyl)-pyridazin-3(2H)-one. Its molecular formula is C₁₁H₈Cl₂N₂O, and it has a molecular weight of approximately 255.10 g/mol. The structure of diclomezine features a pyridazine ring substituted at the 6-position by a 3,5-dichloro-4-methylphenyl group, which contributes to its unique properties and biological activities .

The exact mechanism by which Diclomezine inhibits fungal growth is not fully elucidated, but it likely disrupts the fungus's cell membrane function []. The mode of action might involve interfering with sterol biosynthesis, a crucial process for fungal cell membranes [].

Typical for pyridazinone derivatives. Notably, it can participate in:

  • Nucleophilic substitutions: The presence of chlorine atoms makes it susceptible to nucleophilic attack.
  • Hydrolysis: Under certain conditions, diclomezine can be hydrolyzed, leading to the formation of various degradation products.
  • Acidic elimination: This reaction pathway has been documented in the synthesis of diclomezine from precursor compounds .

Diclomezine exhibits significant biological activity, particularly as a fungicide. It has been shown to inhibit the growth of various fungal species, making it valuable in agricultural applications. The mechanism of action involves disrupting cellular processes in fungi, although specific pathways remain under investigation. Additionally, diclomezine has demonstrated potential anti-inflammatory properties, contributing to its therapeutic interest .

Diclomezine can be synthesized through several methods:

  • Acidic elimination: This method involves the removal of methanethiol from precursor compounds under acidic conditions, yielding diclomezine as a product .
  • De novo synthesis: Starting from commercially available triazines or other related compounds, researchers can construct diclomezine through controlled reactions that build up its structure stepwise.
  • Hydrolytic degradation: Controlled hydrolysis of active substances can also lead to the formation of diclomezine .

Diclomezine is primarily utilized as:

  • Fungicide: Its antifungal properties make it effective in agricultural settings for protecting crops from fungal diseases.
  • Research chemical: Due to its unique structure and biological activities, it serves as a reference material in various scientific studies.

Diclomezine shares structural and functional similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ChloridazonPyridazinoneHerbicideContains a different halogen pattern
TriazoleTriazole derivativeAntifungalDifferent ring structure
PyrazolePyrazole derivativeAntimicrobialVaries in nitrogen positioning

Diclomezine is unique due to its specific substitution pattern and biological efficacy against fungi, distinguishing it from other similar compounds that may target different biological pathways or have varied mechanisms of action .

Diclomezine, systematically named 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a pyridazinone compound with the molecular formula C11H8Cl2N2O [1] [2]. The compound has a molecular weight of 255.098 grams per mole and a monoisotopic mass of 254.001368 [2]. Structurally, diclomezine consists of two main components: a pyridazin-3(2H)-one ring and a 3,5-dichloro-4-methylphenyl group [1].

The structural backbone of diclomezine features a six-membered pyridazine heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3, forming the pyridazin-3(2H)-one moiety [1] [3]. This pyridazinone ring is connected at position 6 to a phenyl ring that bears two chlorine atoms at positions 3 and 5, and a methyl group at position 4 [1] [2] [3].

The chemical structure can be represented by the SMILES notation: CC1=C(Cl)C=C(C=C1Cl)C2=NNC(=O)C=C2, which precisely defines the connectivity of atoms within the molecule [4]. The InChIKey identifier for diclomezine is UWQMKVBQKFHLCE-UHFFFAOYSA-N, providing a unique digital representation of the compound's structure [3] [4].

Table 1: Basic Molecular Properties of Diclomezine

PropertyValue
Molecular FormulaC11H8Cl2N2O
Average Molecular Weight255.098 g/mol
Monoisotopic Mass254.001368
Chemical Name6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one
CAS Registry Number62865-36-5

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction studies of diclomezine have provided valuable insights into its three-dimensional structure and molecular packing in the crystalline state [10]. Single-crystal X-ray diffraction analysis was conducted at a temperature of 173 K, yielding precise structural parameters with an R factor of 0.034 and a wR factor of 0.091 [11]. The data-to-parameter ratio for this crystallographic study was 18.2, indicating a reliable structural determination [11].

The crystal structure analysis revealed that diclomezine forms centrosymmetric dimers in the solid state, stabilized by intermolecular nitrogen-hydrogen to oxygen hydrogen bonds [10] [11]. These hydrogen bonds play a crucial role in the crystal packing arrangement and contribute significantly to the overall stability of the crystalline structure [10].

Additionally, the crystal structure exhibits π-π stacking interactions between aromatic rings of adjacent molecules, with centroid-to-centroid distances of 3.698(2) Å and 3.751(1) Å [11]. These interactions, along with halogen-halogen contacts between chlorine atoms (Cl1···Cl2 distance of 3.379(1) Å), further stabilize the three-dimensional packing of diclomezine molecules in the crystal lattice [10] [11].

Spatial Configuration and Bond Angles

The spatial configuration of diclomezine, as determined by X-ray crystallography, reveals important details about its molecular geometry and bond angles [10]. The molecule adopts a nearly planar conformation, with slight deviations from planarity observed between the pyridazine and phenyl rings [10] [11].

Bond angles within the pyridazine ring conform to expected values for aromatic heterocycles, with internal angles approximating 120° due to the sp² hybridization of the carbon and nitrogen atoms [18]. The bond angles around the carbonyl carbon in the pyridazinone moiety reflect the trigonal planar geometry typical of carbonyl groups [18].

The connection between the pyridazine and phenyl rings occurs via a single carbon-carbon bond, allowing for some degree of rotation between these two ring systems [10]. This rotational freedom is partially restricted by electronic conjugation between the two aromatic systems, which favors a more planar arrangement to maximize orbital overlap [10] [11].

The chlorine substituents on the phenyl ring influence the local bond angles due to their larger atomic radius and electronic effects [18]. The presence of the methyl group at the para position relative to the pyridazine attachment point also contributes to the overall spatial configuration of the molecule [10].

Dihedral Angle Between Phenyl and Pyridazine Rings

A particularly significant structural feature of diclomezine is the dihedral angle between the phenyl and pyridazine rings, which has been precisely determined through X-ray crystallographic analysis [10]. In the crystal structure of diclomezine, this dihedral angle measures 8.6(1)°, indicating a nearly coplanar arrangement of the two ring systems [10] [11].

This relatively small dihedral angle is noteworthy when compared to similar compounds. For instance, in the related compound 6-phenyl-3(2H)-pyridazinone, the corresponding dihedral angle is 18.0°, significantly larger than that observed in diclomezine [10]. The smaller dihedral angle in diclomezine suggests enhanced electronic conjugation between the two aromatic systems, which can influence the compound's physical and chemical properties [10] [11].

The near-coplanarity of the rings in diclomezine can be attributed to several factors, including electronic effects of the chlorine substituents on the phenyl ring, which may alter the electron distribution and thereby affect the preferred conformation [10]. Additionally, crystal packing forces and intermolecular interactions in the solid state likely contribute to the observed dihedral angle [11].

This structural characteristic has important implications for the electronic properties of diclomezine, as the degree of coplanarity between aromatic rings directly affects the extent of π-electron delocalization throughout the molecule [10] [11].

Physical and Chemical Properties

Solubility Parameters

Diclomezine exhibits distinct solubility characteristics that are influenced by its molecular structure and the presence of both polar and nonpolar functional groups [7]. The compound contains a pyridazinone ring with a carbonyl group and nitrogen atoms that can participate in hydrogen bonding, contributing to its interaction with polar solvents [25]. Conversely, the presence of the dichloromethylphenyl group imparts a degree of lipophilicity to the molecule [4].

The calculated logarithm of the octanol-water partition coefficient (logP) for diclomezine is 2.570, indicating moderate lipophilicity [9]. This value suggests that diclomezine has greater solubility in organic solvents compared to water [9]. The calculated logarithm of water solubility (log10WS) is -4.33, confirming its limited water solubility [9].

Diclomezine demonstrates good solubility in various organic solvents, particularly those of intermediate polarity such as methanol, which is commonly used as a solvent for diclomezine in analytical standards [5] [25]. The solubility in organic solvents makes diclomezine amenable to various extraction and analytical procedures [8].

The solubility characteristics of diclomezine are similar to those of other pyridazine derivatives, which generally show better dissolution in polar organic solvents than in water [25]. This solubility profile is consistent with the compound's molecular structure, which contains both hydrogen bond acceptors (carbonyl oxygen and nitrogen atoms) and hydrophobic regions (chlorinated phenyl ring) [1] [4].

Volatility Characteristics

Diclomezine exhibits moderate volatility characteristics, which are influenced by its molecular weight and structural features [5]. With a molecular weight of 255.098 g/mol, diclomezine is less volatile than many smaller organic compounds but still demonstrates measurable vapor pressure under standard conditions [2] [5].

The volatility of diclomezine can be assessed through gas chromatographic retention indices. The Van Den Dool and Kratz retention index (RI) for diclomezine on a non-polar VF-5MS column has been determined to be 2468.7, indicating relatively low volatility compared to many other organic compounds [17]. This retention index value was obtained using a multi-step temperature program starting at 60°C and ending at 270°C [17].

The moderate volatility of diclomezine is consistent with its molecular structure, which includes features that typically reduce volatility, such as the presence of hydrogen bonding capabilities through the pyridazinone moiety and the relatively high molecular weight due to the two chlorine atoms [14]. The ability of diclomezine molecules to form intermolecular hydrogen bonds in the condensed phase further reduces its tendency to transition to the vapor phase [10] [11].

Understanding the volatility characteristics of diclomezine is important for analytical method development, particularly for gas chromatographic techniques, where the compound's thermal behavior and vapor pressure directly impact separation efficiency and detection sensitivity [17].

Stability Under Various Conditions

Diclomezine demonstrates good chemical stability under normal handling conditions, making it suitable for various applications [7]. The compound is stable at room temperature when protected from extreme environmental factors [7].

Temperature stability studies indicate that diclomezine should be stored away from heat sources, as elevated temperatures can accelerate potential degradation processes [7]. Similarly, exposure to direct sunlight should be avoided, as prolonged exposure to ultraviolet radiation may lead to photochemical degradation [7].

The chemical stability of diclomezine is influenced by its molecular structure, particularly the presence of the pyridazinone ring and chlorine substituents [1] [3]. The aromatic nature of both ring systems contributes to the overall stability of the molecule by providing resonance stabilization [10]. However, under harsh conditions such as strong oxidizing or reducing environments, degradation may occur [7].

When subjected to thermal decomposition, diclomezine may produce hazardous decomposition products, including nitrogen oxides and chlorine-containing compounds [7]. This decomposition behavior is consistent with the presence of nitrogen atoms in the pyridazine ring and chlorine atoms on the phenyl ring [1] [7].

The stability of diclomezine in various solvents is generally good, with no significant degradation observed in common organic solvents such as methanol under normal storage conditions [5]. This stability in solution is advantageous for analytical applications and standard preparation [5] [8].

Spectroscopic Characterization

Mass Spectrometry Profiles

Mass spectrometry provides valuable information about the molecular structure and fragmentation pattern of diclomezine [3] [8]. The electron ionization mass spectrum of diclomezine shows a characteristic molecular ion peak at m/z 254, corresponding to the monoisotopic mass of the compound [3]. Due to the presence of two chlorine atoms, the molecular ion cluster exhibits a distinctive isotopic pattern with significant peaks at m/z 254, 256, and 258, reflecting the natural abundance of chlorine isotopes [3] [8].

Liquid chromatography-mass spectrometry (LC-MS) analysis of diclomezine using atmospheric pressure chemical ionization (APCI) in positive ion mode produces a protonated molecular ion [M+H]+ at m/z 255.0092 [8]. Additional significant peaks in the LC-MS spectrum include m/z 257.0057 (approximately 70% relative intensity of the base peak), m/z 256.0118 (approximately 17% relative intensity), and m/z 258.0086 (approximately 11% relative intensity) [8]. These peaks correspond to the isotopic distribution expected for a compound containing two chlorine atoms [8].

The fragmentation pattern of diclomezine under electron ionization conditions includes characteristic fragment ions resulting from the cleavage of bonds within the molecule [3] [17]. Major fragmentation pathways involve the loss of chlorine atoms, cleavage of the bond connecting the two ring systems, and fragmentation of the pyridazinone ring [3].

Table 2: Major Mass Spectrometric Peaks of Diclomezine

m/zRelative IntensityAssignment
255.0092100%[M+H]+
257.0057~70%[M+H]+ (37Cl isotope)
256.0118~17%[M+H]+ (13C isotope)
258.0086~11%[M+H]+ (37Cl, 37Cl isotope)

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of diclomezine, confirming the connectivity and environment of hydrogen and carbon atoms within the molecule [19] [23]. Proton (1H) NMR spectroscopy of diclomezine reveals distinct signals corresponding to the different types of hydrogen atoms present in the compound [19].

The 1H NMR spectrum of diclomezine shows characteristic signals for the aromatic protons of both the pyridazine and phenyl rings [19]. The two protons on the pyridazine ring typically appear as doublets due to their coupling with each other, with chemical shifts in the range of 6.5-8.0 ppm [19] [23]. The two protons on the dichlorophenyl ring appear as a singlet due to their equivalent chemical environment, with chemical shifts around 7.0-7.5 ppm [19].

A distinctive feature in the 1H NMR spectrum is the singlet corresponding to the methyl group attached to the phenyl ring, which typically appears around 2.0-2.5 ppm [19] [23]. Additionally, the NH proton of the pyridazinone moiety produces a broad singlet at a chemical shift of approximately 10-12 ppm, although this signal may be variable depending on the solvent and concentration due to potential hydrogen bonding interactions [19].

Carbon-13 (13C) NMR spectroscopy of diclomezine provides complementary structural information, with signals corresponding to the eleven carbon atoms in the molecule [19]. The carbonyl carbon of the pyridazinone ring typically appears at a chemical shift around 160-170 ppm, while the aromatic carbons produce signals in the range of 120-140 ppm [19] [23]. The methyl carbon attached to the phenyl ring gives a characteristic signal at approximately 15-20 ppm [19].

The NMR data collectively confirm the structural features of diclomezine, including the connection between the pyridazine and phenyl rings, the positions of the chlorine substituents, and the presence of the methyl group [19] [23].

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in diclomezine by measuring the absorption of infrared radiation at different wavelengths [22] [27]. The IR spectrum of diclomezine exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the compound [22].

A prominent feature in the IR spectrum of diclomezine is the strong absorption band around 1650-1700 cm-1, which is attributed to the C=O stretching vibration of the carbonyl group in the pyridazinone ring [27]. This carbonyl stretching frequency is slightly lower than that of typical ketones due to conjugation with the adjacent nitrogen atoms and aromatic system [27].

The N-H stretching vibration of the pyridazinone moiety produces a broad absorption band in the region of 3200-3400 cm-1 [27]. The intensity and exact position of this band can vary depending on the extent of hydrogen bonding in the sample [22] [27].

Aromatic C=C stretching vibrations from both the pyridazine and phenyl rings appear as multiple bands in the region of 1400-1600 cm-1 [27]. The C-H stretching vibrations of the aromatic rings produce weak to medium intensity bands around 3000-3100 cm-1, while the C-H stretching of the methyl group appears at slightly lower frequencies, typically 2850-2950 cm-1 [27].

The C-Cl stretching vibrations, characteristic of the chlorine substituents on the phenyl ring, produce absorption bands in the region of 600-800 cm-1 [27]. These bands are often of medium to strong intensity and provide confirmation of the presence of chlorine atoms in the molecule [22] [27].

XLogP3

2.9

LogP

3.2 (LogP)

Melting Point

251.5 °C

UNII

UNB23N8AVX

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

62865-36-5

Wikipedia

Diclomezine

Dates

Last modified: 08-15-2023

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